![molecular formula C14H21NO3 B13404025 (R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-](/img/structure/B13404025.png)
(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac (2,3-Dimethoxyphenyl)-4-piperidinemethanol is a heterocyclic organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . It is characterized by the presence of a piperidine ring attached to a methanol group and a 2,3-dimethoxyphenyl group. This compound is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac (2,3-Dimethoxyphenyl)-4-piperidinemethanol typically involves the reaction of 2,3-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the reduction of the intermediate imine to the final alcohol product .
Industrial Production Methods
While specific industrial production methods for rac (2,3-Dimethoxyphenyl)-4-piperidinemethanol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Rac (2,3-Dimethoxyphenyl)-4-piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Rac (2,3-Dimethoxyphenyl)-4-piperidinemethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac (2,3-Dimethoxyphenyl)-4-piperidinemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3-Dimethoxyphenyl)-4-piperidinemethanol: A closely related compound with similar structural features.
3-(3,4-Dimethoxyphenyl)propanoic acid: Another compound with a dimethoxyphenyl group, but with different functional groups and properties.
Uniqueness
Rac (2,3-Dimethoxyphenyl)-4-piperidinemethanol is unique due to its specific combination of a piperidine ring and a 2,3-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
[1-(2,3-dimethoxyphenyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C14H21NO3/c1-17-13-5-3-4-12(14(13)18-2)15-8-6-11(10-16)7-9-15/h3-5,11,16H,6-10H2,1-2H3 |
InChI-Schlüssel |
FFBPVWAICMKONH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)N2CCC(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
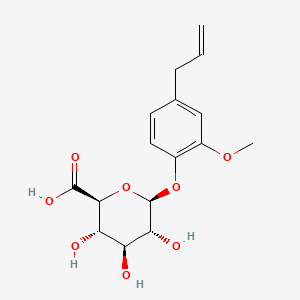
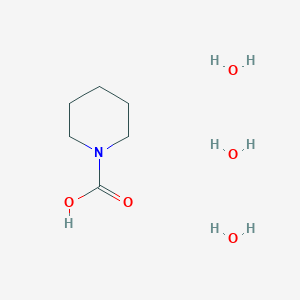
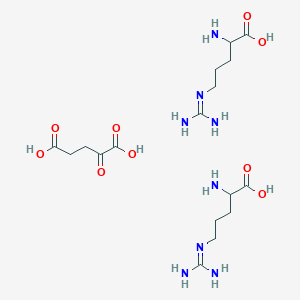
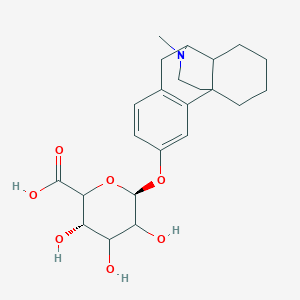
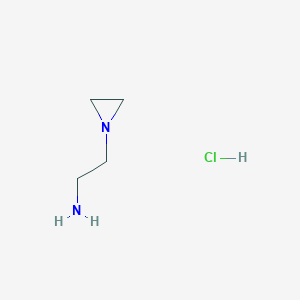
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
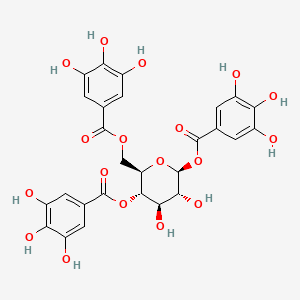
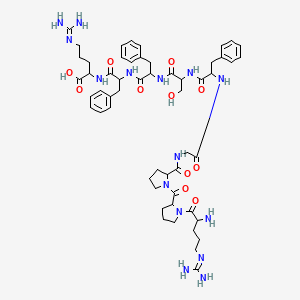


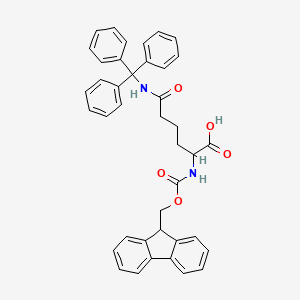
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)

